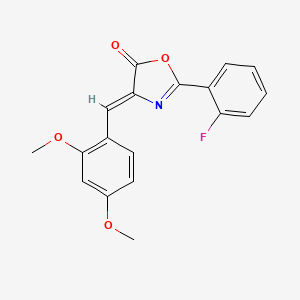![molecular formula C17H16ClNO2S3 B5754559 allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate](/img/structure/B5754559.png)
allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate involves the formation of a covalent bond between the compound and a thiol group. This covalent bond results in a change in the fluorescence properties of the compound, allowing for the detection of thiols. In cancer cells, allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate has been shown to inhibit the activity of enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate are not well understood. However, studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can contribute to oxidative stress and cell damage.
Advantages and Limitations for Lab Experiments
One advantage of using allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate in lab experiments is its ability to detect thiols in biological systems. Additionally, its potential use as a photosensitizer for photodynamic therapy makes it a promising compound for cancer treatment. However, limitations include its relatively low solubility in water and its potential toxicity to cells.
Future Directions
For the study of allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate include further investigation of its anti-cancer properties and its potential as a photosensitizer for photodynamic therapy. Additionally, research could focus on developing more efficient synthesis methods for the compound and improving its solubility in water. Finally, studies could explore the use of allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate in other applications, such as the detection of thiols in environmental samples or the treatment of other diseases.
Synthesis Methods
The synthesis of allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate involves the reaction between allyl isothiocyanate and 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through purification by column chromatography.
Scientific Research Applications
Allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate has been studied for its potential use as a fluorescent probe for the detection of thiols in biological systems. It has also been investigated for its anti-cancer properties and its ability to inhibit the growth of cancer cells. Additionally, allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate has shown potential as a photosensitizer for photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to destroy cancer cells.
properties
IUPAC Name |
(NE)-N-[(4-chlorophenyl)sulfanyl-prop-2-enylsulfanylmethylidene]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S3/c1-3-12-22-17(23-15-8-6-14(18)7-9-15)19-24(20,21)16-10-4-13(2)5-11-16/h3-11H,1,12H2,2H3/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGOWAKSEVWMIA-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(SCC=C)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\SCC=C)/SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[(4-chlorophenyl)sulfanyl-prop-2-enylsulfanylmethylidene]-4-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

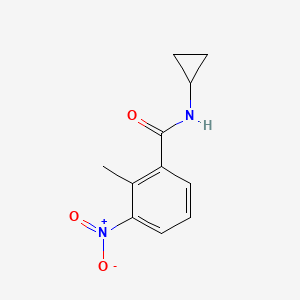
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5754489.png)
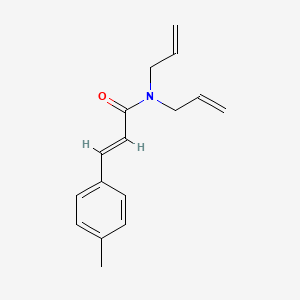
![1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5754508.png)
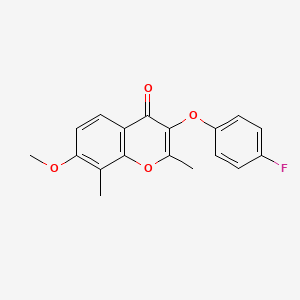
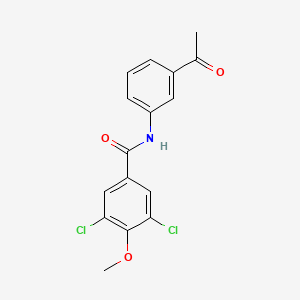
![3-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylic acid](/img/structure/B5754517.png)
![methyl 4-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5754522.png)

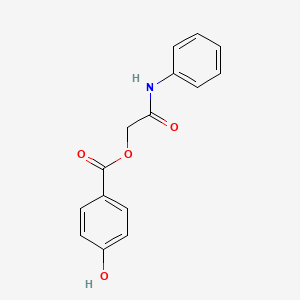
![N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5754551.png)
![2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5754566.png)
![2-[(4-methylphenyl)thio]-N-1-naphthylacetamide](/img/structure/B5754568.png)
